

GSK864 assay interference troubleshooting

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Compound Focus: GSK864

Cat. No.: S529511

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GSK864 Profiling Data

This table consolidates key data from preclinical characterization assays [1].

Assay Type	Description / Target	Result / Value
Biochemical IC ₅₀	Purified R132H mIDH1 enzyme	100 - 150 nM
Biochemical IC ₅₀	Purified R132C mIDH1 enzyme	100 - 150 nM
Biochemical IC ₅₀	Purified R172Q mIDH2 enzyme	183 nM
Cellular EC ₅₀ (2-HG Reduction)	HT-1080 fibrosarcoma cells (IDH1 R132C)	431 nM
Cellular EC ₅₀ (2-HG Reduction)	SNU-1079 cholangiocarcinoma cells (IDH1 R132C)	288 nM
Selectivity	Wild-type IDH1 enzyme	>10 µM (Weak or no activity)
Competitive Binding	Shift in IC ₅₀ with high α-KG (5 mM)	~3 to 4-fold shift (Weakly competitive)
Cellular Target Engagement	Cellular Thermal Shift Assay (CETSA)	Confirmed

Experimental Protocols for Troubleshooting

Here are detailed methodologies for key experiments you can use to identify the source of interference.

Biochemical Inhibition Assay

This assay measures the direct inhibition of the mIDH1 enzyme [1].

- **Principle:** A diaphorase/resazurin system detects NADPH production via a red-shifted fluorescence readout, which helps minimize interference from compound auto-fluorescence.
- **Procedure:**
 - **Reaction Mixture:** Combine purified recombinant mIDH1 (e.g., R132H or R132C), the substrate isocitrate, and the cofactor NADP⁺ in a suitable buffer.
 - **Inhibitor Incubation:** Add **GSK864** (or DMSO vehicle control) to the reaction.
 - **Detection:** Initiate the coupled reaction with diaphorase and resazurin.
 - **Measurement:** Monitor the increase in fluorescence (Ex/Em ~560/590 nm) over time. The rate of fluorescence increase is proportional to mIDH1 activity.
- **Troubleshooting:** If you suspect assay interference, test the compound against the wild-type IDH1 enzyme. **GSK864** should show minimal activity against the wild-type enzyme, confirming its on-target nature [1].

Cellular 2-HG Production Assay

This assay confirms that **GSK864** can inhibit its target and reduce 2-HG levels in a live-cell system [1].

- **Principle:** The oncometabolite D-2-hydroxyglutarate (2-HG) produced by mIDH1 is measured in cell culture supernatants or lysates.
- **Cell Lines:**
 - **Positive Control:** HT-1080 (fibrosarcoma, IDH1 R132C) or engineered U87 (glioblastoma, IDH1 R132H).
 - **Negative Control:** Use an isogenic wild-type IDH1 cell line.
- **Procedure:**
 - **Cell Seeding:** Plate cells in 96- or 384-well plates and allow them to adhere.
 - **Compound Treatment:** Treat cells with a dose range of **GSK864** for a set period (e.g., 48-72 hours).
 - **Sample Collection:** Collect cell culture media or cell lysates.
 - **2-HG Quantification:**

- **Method 1 (LC-MS):** The gold standard. Use liquid chromatography-mass spectrometry (LC-MS) for absolute quantification of 2-HG.
- **Method 2 (High-Throughput Fluorescence):** A coupled enzyme assay that consumes NADPH, which can be detected with a fluorescence probe. This is suitable for higher throughput but requires validation against LC-MS.
- **Troubleshooting:** If **GSK864** shows a much higher EC_{50} in your cellular assay compared to its biochemical IC_{50} , consider factors like cell permeability, compound efflux, or cellular metabolism of the compound.

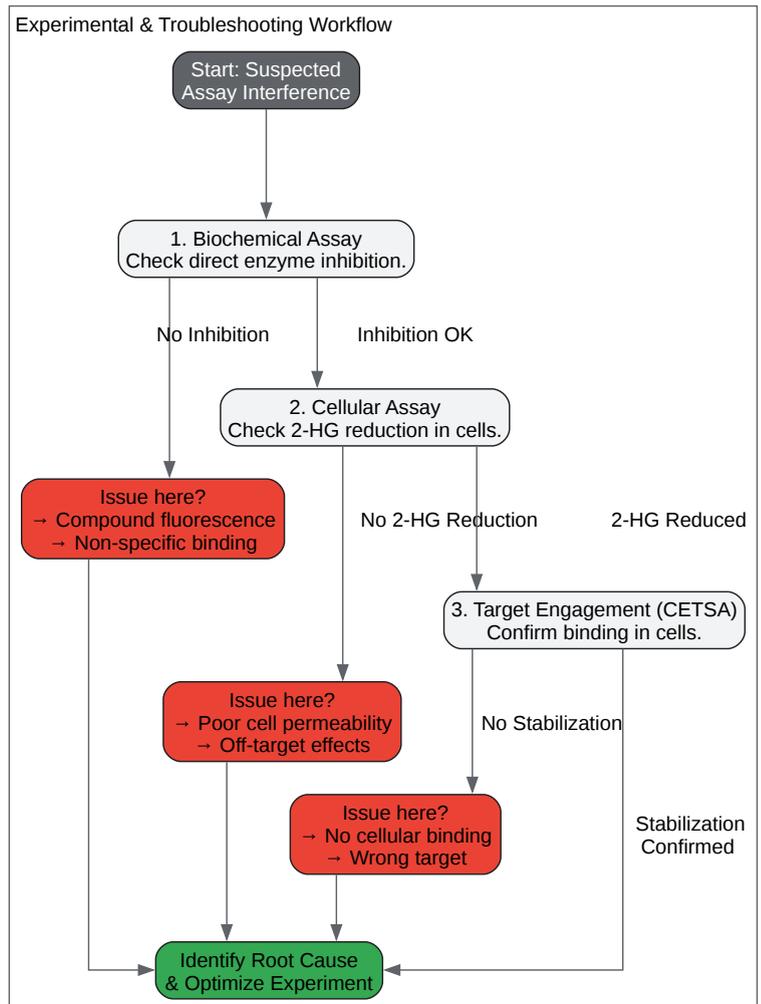
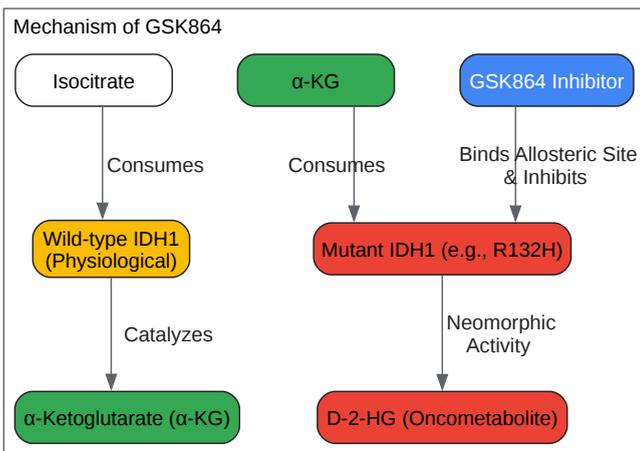
Cellular Thermal Shift Assay (CETSA)

This assay confirms that **GSK864** directly binds to and stabilizes the mIDH1 protein in a cellular context, providing evidence of target engagement [1].

- **Principle:** When a small molecule binds to a protein, it can often increase the protein's thermal stability.
- **Procedure:**
 - **Cell Treatment:** Treat mIDH1-expressing cells with **GSK864** or vehicle.
 - **Heating:** Aliquot the cell suspensions, heat each aliquot to a range of different temperatures (e.g., from 40°C to 65°C).
 - **Cell Lysis:** Lyse the heated cells.
 - **Fractionation:** Centrifuge the lysates to separate the soluble (thermostable) protein from the precipitated (denatured) protein.
 - **Detection:** Detect the remaining soluble mIDH1 protein in the supernatant via Western blotting or an immunoassay.

GSK864 Mechanism & Experimental Workflow

The following diagram illustrates the mechanism of **GSK864** and a general workflow for running and troubleshooting the key assays described above.



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Frequently Asked Questions (FAQs)

Q1: How specific is GSK864 for mutant IDH1 versus other related enzymes? GSK864 is potent against mIDH1 (R132H/C) but also shows some activity against mIDH2 (R172Q), so it is not entirely selective across the mutant IDH family. It has weak or no activity against wild-type IDH1 at concentrations below 10 μ M, which is a good indicator of its on-target profile [1].

Q2: My cellular activity for GSK864 is weaker than expected. What could be the cause? A difference between biochemical (nanomolar) and cellular (hundreds of nanomolar) potency is common. Key factors to investigate include:

- **Cell Permeability:** While GSK864 is cell-active, efflux transporters or poor uptake can affect its intracellular concentration.
- **Cellular ATP Levels:** The mIDH1 reaction is ATP-dependent. Fluctuations in cellular energy status can indirectly influence the assay's readout.
- **Assay Interference:** In cellular assays using coupled fluorescence detection, ensure you run appropriate controls (e.g., compound alone, no cells) to rule out fluorescence or quenching artifacts.

Q3: What is the binding mode of GSK864? GSK864 is known to bind to an allosteric site within a single monomer of the mIDH1 homodimer. This is distinct from inhibitors that bind at the dimer interface or the catalytic site [2].

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References

1. Assessing inhibitors of mutant isocitrate dehydrogenase ... [nature.com]

2. Discovery of novel natural-product-derived mutant ... [sciencedirect.com]

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